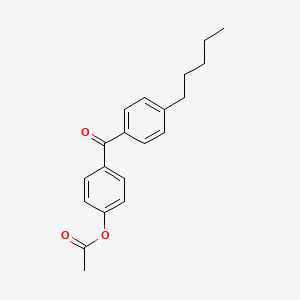

4-Acetoxy-4'-pentylbenzophenone

説明

特性

IUPAC Name |

[4-(4-pentylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-3-4-5-6-16-7-9-17(10-8-16)20(22)18-11-13-19(14-12-18)23-15(2)21/h7-14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCHWECQLKIHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641715 | |

| Record name | 4-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-76-0 | |

| Record name | 4-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetoxy 4 Pentylbenzophenone and Structural Analogues

Strategic Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. acs.org For 4-acetoxy-4'-pentylbenzophenone, the primary disconnection points are the ester and the two carbon-carbon bonds connecting the carbonyl group to the aromatic rings.

A logical retrosynthetic strategy would involve two main pathways originating from the disconnection of the benzophenone (B1666685) core, which is typically assembled via a Friedel-Crafts acylation reaction. numberanalytics.comresearchgate.net

Pathway A involves the disconnection of the acyl bond to the pentyl-substituted ring. This leads to pentylbenzene (B43098) and 4-acetoxybenzoyl chloride as the primary precursors. The 4-acetoxybenzoyl chloride can be further disconnected to 4-hydroxybenzoic acid, a readily available starting material.

Pathway B disconnects the acyl bond to the acetoxy-substituted ring. This retrosynthetic step suggests 4-pentylbenzoyl chloride and anisole (B1667542) (as a precursor to phenol) as the starting materials. The 4-pentylbenzoyl chloride can be derived from 4-pentylbenzoic acid, which in turn can be synthesized from pentylbenzene.

A crucial intermediate in many synthetic routes is 4-hydroxy-4'-pentylbenzophenone. This can be synthesized and then acetylated in the final step. The precursors for this intermediate would be phenol (B47542) and 4-pentylbenzoyl chloride or pentylbenzene and 4-hydroxybenzoyl chloride. The choice between these pathways often depends on the directing effects of the substituents and the desired regioselectivity of the Friedel-Crafts reaction.

Targeted Functional Group Transformations for Acetoxylation and Aliphatic Chain Introduction

The synthesis of this compound hinges on the effective incorporation of the acetoxy group and the pentyl chain onto the benzophenone scaffold. This section details the specific chemical reactions employed for these transformations.

Esterification Reactions for Acetoxy Group Incorporation

The introduction of the acetoxy group is typically achieved through the esterification of a corresponding phenol, in this case, a 4-hydroxybenzophenone (B119663) derivative. Acetic anhydride (B1165640) is a common and effective acetylating agent for this purpose. uwimona.edu.jmchemicalpapers.comrsc.org The reaction is often catalyzed by a small amount of a strong acid, such as concentrated sulfuric acid, or a base. uwimona.edu.jm

For instance, the acetylation of 4-hydroxybenzoic acid with acetic anhydride proceeds efficiently in the presence of a catalytic amount of concentrated sulfuric acid with gentle warming. uwimona.edu.jm A similar approach can be applied to 4-hydroxy-4'-pentylbenzophenone. The reaction mechanism involves the protonation of the acetic anhydride by the acid catalyst, which increases its electrophilicity, followed by the nucleophilic attack of the phenolic hydroxyl group.

Solvent-free acetylation methods using stoichiometric amounts of acetic anhydride and a catalyst like vanadyl sulfate (B86663) (VOSO₄) have also been developed as a more sustainable approach. nih.govnih.gov These methods aim to reduce waste and simplify the purification process. nih.gov

Alkylation Strategies for Pentyl Chain Installation

The pentyl chain is typically introduced onto one of the aromatic rings using a Friedel-Crafts alkylation or acylation reaction. Direct alkylation of benzene (B151609) or a substituted benzene with a pentyl halide (e.g., 1-chloropentane, also known as amyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a classic method. ijcps.org However, this reaction is prone to issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of isomers and reduced yields of the desired linear pentyl product. youtube.com

A more controlled and often preferred method is Friedel-Crafts acylation followed by reduction. This involves reacting the aromatic substrate with pentanoyl chloride (valeryl chloride) to form a pentanoyl-substituted benzophenone. The resulting ketone can then be reduced to the corresponding alkane (the pentyl group) using methods like the Wolff-Kishner or Clemmensen reduction. This two-step process avoids the rearrangement issues associated with direct alkylation. organic-chemistry.org

For the synthesis of this compound, a plausible route would be the Friedel-Crafts acylation of anisole with pentanoyl chloride to yield 4-methoxy-4'-pentanoylbenzophenone. Subsequent reduction of the ketone, demethylation of the methoxy (B1213986) group to a hydroxyl group, and final acetylation would lead to the target molecule. A patent describes the synthesis of 2-(4'-amyl-benzoyl) benzoic acid from tert-amyl benzene and phthalic anhydride using an ionic liquid as a catalyst, showcasing a relevant Friedel-Crafts acylation for introducing an amyl (pentyl) group. researchgate.net

Catalytic Systems and Methodologies in Substituted Benzophenone Synthesis

The synthesis of substituted benzophenones heavily relies on catalytic methods, primarily for the Friedel-Crafts acylation reaction. The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and environmental footprint.

Traditionally, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) are used. wikipedia.org However, these catalysts generate significant amounts of corrosive waste and can be difficult to handle. chemistryjournals.net Consequently, research has focused on developing more sustainable catalytic systems.

Heterogeneous catalysts, such as solid acids, offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced waste generation. ijcps.org Examples of solid acid catalysts used in Friedel-Crafts acylation include:

Zeolites: These microporous aluminosilicate (B74896) minerals can act as shape-selective catalysts. wikipedia.org

Metal oxides: Supported 12-tungstophosphoric acid on zirconia (ZrO₂), titania (TiO₂), or tin oxide (SnO₂) has been shown to be effective for the acylation of anisole and veratrole under solvent-free conditions. chemijournal.comresearchgate.net

Lanthanide triflates: Catalysts like ytterbium triflate (Yb(OTf)₃) and hafnium triflate (Hf(OTf)₄) have demonstrated high activity in Friedel-Crafts acylation reactions. chemistryjournals.net

Ionic liquids have also emerged as promising dual catalyst-solvent systems for Friedel-Crafts reactions. For example, BmimCl–FeCl₃ has shown high catalytic activity for the synthesis of benzophenone derivatives. researchgate.net Furthermore, novel heterogeneous catalysts, such as nickel single atoms on carbon nitride (Ni₁/CN), have been developed for related C-C bond-forming reactions, indicating a trend towards more advanced catalytic platforms. acs.org

Integration of Green Chemistry Principles in Synthetic Routes for Benzophenone Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing benzophenone derivatives, several green strategies have been implemented.

Solvent-Free Reactions: A significant green approach is the use of solvent-free or solvent-less conditions. This minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. Friedel-Crafts acylation of activated arenes has been successfully carried out under solvent-free conditions using solid acid catalysts. ijcps.orgresearchgate.net Similarly, solvent-free acetylation of phenols using stoichiometric amounts of reagents has been reported. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in green chemistry as it can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. researchgate.netresearchgate.net Microwave-assisted Friedel-Crafts benzoylation using bismuth triflate as a reusable catalyst has been shown to be an efficient method. chemistryjournals.net

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. While the direct biocatalytic synthesis of this compound is not widely reported, the use of enzymes like catalase for the synthesis of related heterocyclic compounds demonstrates the potential of biocatalysis in green organic synthesis. nih.gov

Use of Heterogeneous and Recyclable Catalysts: As discussed in the previous section, the development and use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry in benzophenone synthesis. academie-sciences.fracademie-sciences.frresearchgate.net

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Scalability

When evaluating different synthetic pathways for this compound, several factors must be considered: efficiency (yield), selectivity (regio- and chemoselectivity), and scalability.

Efficiency: Traditional Friedel-Crafts acylations using stoichiometric AlCl₃ can provide good yields, but the workup procedure to remove the catalyst can lead to product loss. Heterogeneous catalytic systems, such as those using lanthanide triflates or supported heteropoly acids, have been reported to give excellent yields, often exceeding 90%. chemistryjournals.net Microwave-assisted methods also tend to result in high yields in shorter reaction times. researchgate.net

Selectivity: A major challenge in the synthesis of disubstituted benzophenones is achieving the desired regioselectivity. In the Friedel-Crafts acylation step, the directing effects of the substituents on the aromatic rings play a crucial role. For instance, in the acylation of an activated ring like anisole, the incoming acyl group is directed primarily to the para position. ijcps.org The use of bulky catalysts can sometimes enhance selectivity. Friedel-Crafts acylation is generally more selective than alkylation because the resulting ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org A study on the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl found that the choice of solvent and reaction temperature significantly impacts selectivity. nih.govnih.gov

Scalability: The scalability of a synthetic route is a critical consideration for industrial applications. Reactions using stoichiometric amounts of AlCl₃ can be challenging to scale up due to the large volume of waste generated and the exothermic nature of the reaction. numberanalytics.comaiche.org Pathways employing heterogeneous catalysts are generally more scalable as they simplify product purification and allow for catalyst recycling. However, the cost and long-term stability of these advanced catalysts can be a limiting factor. Solvent-free and microwave-assisted processes also offer advantages in terms of scalability by reducing solvent handling and potentially improving energy efficiency.

Below is a comparative table of different catalytic approaches for Friedel-Crafts acylation, a key step in the synthesis of the benzophenone core.

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Stoichiometric AlCl₃ | Organic solvent, often requires more than stoichiometric amounts | Well-established, effective for a wide range of substrates | Generates large amounts of corrosive waste, difficult workup, potential for side reactions |

| Heterogeneous Solid Acids (e.g., Zeolites, supported HPAs) | Often solvent-free or in non-polar solvents, elevated temperatures | Reusable, easy to separate, environmentally friendlier | Can have lower activity than homogeneous catalysts, potential for catalyst deactivation |

| Lanthanide Triflates (e.g., Yb(OTf)₃) | Catalytic amounts, often in organic solvents | High catalytic activity, good yields | Expensive, require anhydrous conditions |

| Ionic Liquids (e.g., BmimCl–FeCl₃) | Act as both solvent and catalyst | High activity, potential for recyclability | Can be expensive, viscosity can be an issue, potential for product contamination |

| Microwave-Assisted (with various catalysts) | Short reaction times, often solvent-free | Rapid, high yields, energy efficient | Requires specialized equipment, scalability can be a challenge |

Sophisticated Spectroscopic and Chromatographic Characterization Methods

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for determining the detailed structure of organic compounds in solution and the solid state.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 4-Acetoxy-4'-pentylbenzophenone, a combination of one-dimensional and two-dimensional NMR experiments is employed.

¹H NMR: The ¹H NMR spectrum provides initial information about the different types of protons and their chemical environments. For this compound, distinct signals would be expected for the aromatic protons on the two benzene (B151609) rings, the protons of the pentyl chain, and the methyl protons of the acetoxy group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the benzophenone (B1666685) core, the carbonyl carbon of the acetoxy group, the aromatic carbons, and the aliphatic carbons of the pentyl group. chemicalbook.com

COSY (Correlation Spectroscopy): This 2D NMR technique is instrumental in identifying proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons within the pentyl chain and between ortho-coupled protons on the aromatic rings. This allows for the sequential assignment of protons along the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). youtube.com This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of a specific methylene (B1212753) group in the pentyl chain will show a correlation to the signal of the carbon atom it is directly attached to.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (H) | 7.0 - 8.0 | 120 - 140 |

| Pentyl Chain Protons (CH₂, CH₃) | 0.8 - 2.8 | 14 - 40 |

| Acetoxy Methyl Protons (CH₃) | 2.0 - 2.5 | 20 - 25 |

| Benzophenone Carbonyl Carbon (C=O) | - | 190 - 200 |

| Acetoxy Carbonyl Carbon (C=O) | - | 168 - 172 |

Solid-State NMR for Supramolecular Arrangement Investigations

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) offers insights into the molecular arrangement in the crystalline or amorphous solid state. europeanpharmaceuticalreview.com Techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples. nih.gov For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to differences in molecular conformation and intermolecular interactions in the crystal lattice. nih.gov This information is critical in fields like pharmaceuticals and materials science where the solid-state properties of a compound are of utmost importance. europeanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition.

Hyphenated Mass Spectrometry Approaches (e.g., LC-MS/MS, GC-MS)

Coupling chromatographic separation techniques with mass spectrometry enhances the analytical capabilities for complex mixtures and provides further structural information.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique separates the compound from a mixture using liquid chromatography and then subjects it to two stages of mass analysis. chromatographyonline.comnih.gov The first stage selects the molecular ion of this compound, and the second stage fragments this ion and analyzes the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure. nih.govresearchgate.net For instance, common fragmentation pathways for benzophenone derivatives involve cleavage at the carbonyl group and within the alkyl chain. wvu.eduwvu.edu

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS is a valuable technique. nih.gov this compound may be amenable to GC-MS analysis, where it would be separated from other components based on its boiling point and then ionized and fragmented. The resulting mass spectrum would show the molecular ion peak and a series of fragment ions characteristic of its structure. researchgate.net

Table 2: Expected Key Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|

| [M]+• | Molecular ion |

| [M - CH₃CO]+ | Loss of the acetyl group |

| [M - C₅H₁₁]+ | Loss of the pentyl group |

| [C₆H₅CO]+ | Benzoyl cation |

| [C₅H₁₁C₆H₄CO]+ | Pentylbenzoyl cation |

| [CH₃COOC₆H₄CO]+ | Acetoxybenzoyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about its functional groups and conformation. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. nist.gov A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the benzophenone carbonyl (C=O) stretching vibration. Another strong band around 1760-1770 cm⁻¹ would correspond to the ester carbonyl stretching of the acetoxy group. The spectrum would also show bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization of the Benzophenone Chromophore

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The benzophenone core of this compound acts as a chromophore, absorbing UV light.

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band, typically around 250-260 nm, corresponds to the π → π* transition of the conjugated aromatic system. A weaker, longer-wavelength absorption band, often observed as a shoulder around 330-350 nm, is attributed to the n → π* transition of the carbonyl group. osti.gov The exact positions and intensities of these bands can be influenced by the substituents on the benzophenone core and the solvent used for the measurement. mdpi.com

High-Performance Chromatographic Separations for Purity Assessment and Isomeric Differentiation

The purity and isomeric composition of specialty chemicals like this compound are critical for their performance in various applications. High-performance chromatographic techniques are the cornerstone for achieving the necessary separation and quantification.

Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment of non-volatile, thermally labile compounds like this compound. The development of a robust HPLC method would involve the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time.

Method Development Principles:

The retention of this compound in reversed-phase HPLC is primarily governed by its hydrophobicity, conferred by the pentyl chain and the benzophenone core, while the acetoxy group adds a degree of polarity. A typical starting point for method development would involve a C18 or C8 stationary phase, which separates analytes based on hydrophobic interactions.

The mobile phase composition is a critical factor in controlling retention and selectivity. A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is commonly employed. The proportion of the organic modifier is adjusted to control the retention time; a higher percentage of organic solvent will decrease the retention time of hydrophobic compounds. For ionizable compounds, controlling the pH of the mobile phase with buffers is crucial to ensure consistent retention and peak shape. While this compound is not strongly ionizable, the mobile phase pH can influence the stability of the acetoxy group and interact with residual silanols on the stationary phase.

Optimization Strategies:

Optimization of the separation would involve a systematic study of:

Column Chemistry: Testing different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. Phenyl columns, for instance, can offer alternative selectivity for aromatic compounds through π-π interactions.

Mobile Phase Composition: Fine-tuning the ratio of organic modifier to the aqueous phase. Gradient elution, where the mobile phase composition changes during the run, is often employed to separate compounds with a wide range of polarities, which would be useful for analyzing potential impurities alongside the main compound.

Temperature: Column temperature affects mobile phase viscosity and the kinetics of mass transfer, thereby influencing resolution and backpressure.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below. It is important to note that these are starting parameters and would require empirical validation.

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproduct Analysis and Thermal Stability Studies

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, GC would be instrumental in identifying volatile byproducts from its synthesis and assessing its thermal stability.

The acetylated nature of the compound suggests that it should have sufficient volatility for GC analysis. However, thermal stability is a key consideration. The high temperatures of the GC inlet and column could potentially cause degradation of the acetoxy group, leading to the formation of 4-hydroxy-4'-pentylbenzophenone. Studies on other acetylated compounds have shown that acetylation can, in some cases, improve thermal stability. rsc.orgresearchgate.net

Analytical Approach:

A typical GC-MS analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and swept onto the analytical column by a carrier gas (usually helium or hydrogen). The separation occurs based on the compounds' boiling points and interactions with the stationary phase of the column.

A study of the thermal stability could be performed by subjecting the compound to elevated temperatures for varying periods and then analyzing the degradation products by GC-MS. The emergence and growth of peaks corresponding to degradation products would provide a quantitative measure of thermal lability. The fragmentation patterns observed in the mass spectrometer would be crucial for the structural elucidation of any byproducts.

A general-purpose, mid-polarity column, such as one coated with a (5%-phenyl)-methylpolysiloxane stationary phase, would be a suitable starting point for the analysis. The temperature program would be optimized to ensure good separation of potential impurities from the main peak.

The following table outlines a potential set of GC-MS parameters for the analysis of this compound.

| Parameter | Suggested Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, (5%-phenyl)-methylpolysiloxane |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Mass Range | 50-500 amu |

Multi-Dimensional Chromatography for Complex Mixture Resolution

For highly complex samples containing isomers and closely related impurities, single-dimension chromatography may not provide sufficient resolving power. Multi-dimensional chromatography (MDGC or MDLC) offers a significant increase in peak capacity by subjecting fractions from a primary separation to a second, orthogonal separation on a different column.

Application to this compound:

The synthesis of this compound could potentially yield positional isomers of the pentyl group on the benzophenone core. These isomers would likely have very similar chromatographic properties, making their separation by conventional HPLC or GC challenging.

In a multi-dimensional approach, a fraction containing the unresolved isomers from a primary column (e.g., a standard C18 column in HPLC) could be automatically transferred to a second column with a different selectivity (e.g., a shape-selective stationary phase or a phenyl column). This two-dimensional separation can resolve co-eluting peaks that would otherwise appear as a single peak in a one-dimensional chromatogram.

Techniques such as "heart-cutting," where a specific, narrow fraction of the eluent from the first dimension is sent to the second dimension, would be particularly useful for targeting and resolving isomeric impurities. Comprehensive two-dimensional chromatography (LCxLC or GCxGC), where the entire sample is subjected to the two-dimensional separation, provides the highest possible resolution for complex sample analysis.

The development of a multi-dimensional method would be a sophisticated undertaking, requiring careful selection of two orthogonal separation mechanisms to maximize the separation space.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of a molecule, as they solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy and computational cost. It is exceptionally well-suited for determining the ground-state properties of medium-sized organic molecules like 4-Acetoxy-4'-pentylbenzophenone. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's most stable three-dimensional structure (optimized geometry) can be calculated. scialert.netchemrxiv.org

The photochemical behavior of benzophenone (B1666685) derivatives is central to their applications. Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of such molecules. chemrxiv.org This method can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would identify the characteristic n→π* and π→π* transitions. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically the lowest energy transition and is fundamental to the photochemistry of benzophenones. scialert.net TD-DFT also helps characterize the nature and energy of triplet excited states, which are critical for processes like intersystem crossing and phosphorescence, a key feature in the mechanism of photoinitiation. rsc.orgresearchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. Using a force field (a set of parameters describing the potential energy of the system), MD can simulate the behavior of this compound in various environments, such as in a solvent or a polymer matrix. tandfonline.comnih.gov

MD simulations would be invaluable for exploring the conformational landscape of the flexible pentyl tail and the rotatable acetoxy group. By tracking the trajectories of all atoms, one can understand how these groups move and what conformations are most stable, which influences the molecule's physical properties. Furthermore, MD can simulate how multiple molecules of this compound would pack together in a condensed phase or how they would interact with surrounding solvent or polymer molecules, providing insight into properties like solubility and miscibility. acs.orgrsc.org

In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A crucial validation of computational models is their ability to reproduce experimental data. Computational spectroscopy provides a direct link between calculated properties and measurable spectra. Following a geometry optimization with DFT, a frequency calculation can be performed to predict the molecule's vibrational spectra (Infrared and Raman). researchgate.net

Each calculated vibrational frequency corresponds to a specific motion of the atoms, such as the stretching of the C=O bond or the bending of C-H bonds. By comparing the predicted spectrum with an experimental one, a confident assignment of the spectral bands can be made. chemrxiv.org Typically, calculated frequencies are slightly higher than experimental ones, so they are often multiplied by an empirical scaling factor to improve agreement. This correlation allows for a detailed structural interpretation of experimental IR and Raman data.

Computational Elucidation of Reaction Mechanisms and Transition State Geometries

A significant application of computational chemistry is in the elucidation of reaction mechanisms. Benzophenones are well-known for their ability to initiate photochemical reactions, most notably through hydrogen atom transfer (HAT) from a donor molecule to the photo-excited carbonyl oxygen. rsc.orgresearchgate.net

Computational methods can be used to map the entire potential energy surface of this reaction. By calculating the energies of reactants, products, and, most importantly, the transition state, the activation energy for the reaction can be determined. acs.org This allows chemists to understand the reaction's feasibility and kinetics. For this compound, one could computationally study its efficiency in abstracting hydrogen from different C-H bonds in a substrate, providing a mechanistic understanding of its function as a photoinitiator. rsc.org

Predictive Modeling of Molecular Behavior Using Advanced Computational Algorithms

The data generated from quantum mechanics and molecular dynamics can serve as descriptors for building higher-level predictive models. Using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling or machine learning, it is possible to correlate calculated molecular properties with observed behavior for a series of related compounds. scielo.br

For instance, one could develop a model that links calculated properties (like the HOMO-LUMO gap, dipole moment, or excited state energies) of various benzophenone derivatives to their measured efficiency as photoinitiators. scielo.br Once such a model is established and validated, it can be used for in silico screening. This involves designing new, hypothetical derivatives of this compound and using the model to predict their performance before committing resources to their synthesis and testing, thereby accelerating the discovery of molecules with enhanced properties. mdpi.com

Photochemistry and Photophysical Phenomena

Investigation of Electronic Excited State Dynamics (Singlet and Triplet Manifolds)

The photophysical behavior of 4-Acetoxy-4'-pentylbenzophenone is governed by the electronic transitions within the benzophenone (B1666685) chromophore. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁ or higher). For benzophenones, the lowest energy absorption band typically corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital (an n,π* transition). A higher energy π,π* transition is also present.

The subsequent fate of the excited molecule is dictated by a series of rapid and efficient photophysical processes. The singlet excited state is extremely short-lived, primarily due to a highly efficient process known as intersystem crossing (ISC) to the triplet manifold.

Intersystem Crossing (ISC) and Internal Conversion (IC) Pathways

Intersystem crossing is a spin-forbidden process where the spin of the excited electron flips, transitioning the molecule from a singlet excited state (S₁) to a triplet excited state (T₁). Despite being formally forbidden, ISC is remarkably efficient in benzophenones, with quantum yields approaching unity. This high efficiency is attributed to spin-orbit coupling, which is facilitated by the close proximity in energy of the S₁(n,π) state and a higher triplet state, typically the T₂(π,π) state. The transition often proceeds via the S₁ → T₂ → T₁ pathway. The rate of ISC in benzophenone itself is ultrafast, occurring on a picosecond timescale. acs.orgacs.org For instance, studies on benzophenone in various solvents have shown that the transition from the initially excited S₁ state to an intermediate state (proposed to be a hot T₁ state or a state coupled with T₂) occurs in approximately 6.5 picoseconds, followed by relaxation to the thermalized T₁ state in about 10 picoseconds. acs.org

Internal conversion (IC), the non-radiative decay from a higher to a lower electronic state of the same multiplicity (e.g., S₁ → S₀), is generally an inefficient pathway for benzophenone derivatives. The rate of ISC is so rapid that it overwhelmingly outcompetes IC from the S₁ state. Therefore, the primary deactivation route for the excited singlet state of this compound is expected to be intersystem crossing to the triplet manifold.

Radiative and Non-Radiative Deactivation Processes

Radiative and non-radiative processes describe how the molecule ultimately returns to the ground state, dissipating its excess energy.

Fluorescence: This is the radiative decay from the S₁ state to the S₀ state. Due to the extremely rapid and efficient intersystem crossing, fluorescence from benzophenones is typically very weak or non-existent at room temperature. The fluorescence quantum yield is consequently very low.

Phosphorescence: This is the radiative decay from the lowest triplet state (T₁) to the singlet ground state (S₀). As this transition is also spin-forbidden, it occurs on a much longer timescale than fluorescence, with lifetimes ranging from microseconds to seconds, depending on the environment. The T₁ state of benzophenone is known to be long-lived, and its deactivation via phosphorescence can be readily observed, especially at low temperatures in rigid matrices.

| Photophysical Process | State Transition | Typical Rate/Efficiency in Benzophenones | Radiative/Non-Radiative |

| UV Absorption | S₀ → S₁ (n,π*) | Instantaneous | - |

| Intersystem Crossing (ISC) | S₁ → T₁ (via T₂) | Ultrafast (~1-10 ps), Quantum Yield ≈ 1 acs.orgacs.org | Non-Radiative |

| Internal Conversion (IC) | S₁ → S₀ | Very slow, inefficient | Non-Radiative |

| Fluorescence | S₁ → S₀ | Very slow, inefficient (Quantum Yield << 0.01) | Radiative |

| Phosphorescence | T₁ → S₀ | Slow (μs to s) | Radiative |

| Non-Radiative Decay | T₁ → S₀ | Slow (competes with phosphorescence and reaction) | Non-Radiative |

Table 1: Generalized photophysical pathways for a substituted benzophenone like this compound. The values are representative and based on data for benzophenone and its derivatives, as specific data for the title compound are not available in the cited literature.

Exploration of Photoreactivity Mechanisms Involving the Benzophenone Chromophore

The chemical reactivity of this compound is almost exclusively derived from its long-lived triplet state. The n,π* character of the T₁ state imparts a radical-like nature to the carbonyl oxygen, making it a potent agent for hydrogen abstraction and other redox processes.

Photoinduced Hydrogen Abstraction and Radical Chemistry

A hallmark reaction of the benzophenone triplet state is the abstraction of a hydrogen atom from a suitable donor molecule (R-H) to form a benzophenone ketyl radical and a substrate-derived radical (R•). acs.org

Upon formation, the ketyl radical is a key intermediate that can undergo various subsequent reactions, such as dimerization to form benzpinacol or cross-coupling with other radicals in the system. The efficiency of hydrogen abstraction depends on the reactivity of the C-H bond in the hydrogen donor. Alcohols, ethers, and alkanes with weak C-H bonds are common substrates. In the case of this compound, the pentyl group provides a potential intramolecular source of hydrogen atoms, which could lead to cyclization products.

Electron Transfer and Other Photoredox Processes

The benzophenone triplet state can also participate in electron transfer reactions. Depending on the redox potential of the reacting partner, it can act as either an electron acceptor (oxidant) or, less commonly, an electron donor (reductant). When reacting with an electron-rich species, such as an amine or an alkene, the triplet benzophenone can accept an electron to form a benzophenone radical anion. This photoinduced electron transfer (PET) process is fundamental to many photoredox catalytic cycles where benzophenone derivatives are used as photosensitizers.

Influence of Acetoxy and Pentyl Substituents on Photophysical Properties

The electronic and steric nature of the acetoxy and pentyl substituents at the para-positions of the two phenyl rings is expected to modulate the core photophysical properties of the benzophenone chromophore. nih.govacs.org

The 4'-pentyl group , being a simple alkyl chain, is a weak electron-donating group through an inductive effect. Its primary electronic influence on the UV absorption and excited-state energies is likely to be minimal. Its more significant role would be in the context of photoreactivity, where the C-H bonds of the pentyl chain could serve as an intramolecular hydrogen source for the triplet-excited carbonyl group, potentially leading to specific photoproducts through cyclization.

The 4-acetoxy group has a more complex electronic influence. The ester's carbonyl group is electron-withdrawing, while the adjacent oxygen atom has lone pairs that can be donated to the aromatic ring through resonance. In the para position, the electron-donating resonance effect typically outweighs the inductive withdrawal. This net electron-donating character, similar to that of an alkoxy group, is expected to influence the energy levels of the excited states. acs.org Specifically, it would likely lower the energy of the π,π* state more significantly than the n,π* state. This can alter the energy gap between the S₁(n,π), T₁(n,π), and T₂(π,π*) states, which in turn can affect the rate and efficiency of intersystem crossing and other deactivation processes. For example, in 4-methoxybenzophenone, the solvent polarity can tune the relative energies of the triplet states, influencing the photophysical pathways. acs.org A similar effect could be anticipated for the 4-acetoxy substituent.

| Property | Influence of 4-Acetoxy Group (Expected) | Influence of 4'-Pentyl Group (Expected) |

| Absorption Spectrum | Likely causes a red-shift (shift to longer wavelength) in the π,π* band due to electron-donating character. Minor shift in the n,π* band. | Minor effect on absorption maxima. |

| Triplet State Energy (T₁) | May slightly lower the T₁ energy, depending on the relative shifts of the n,π* and π,π* manifolds. | Minimal electronic effect on T₁ energy. |

| Intersystem Crossing (ISC) Rate | May modulate the rate by altering the S₁-T₂ energy gap. The effect is not readily predictable without specific data. | Unlikely to have a significant electronic effect on the ISC rate. |

| Photoreactivity | Modulates the redox potential of the triplet state, making it slightly easier to oxidize. | Provides an intramolecular site for hydrogen abstraction. |

Table 2: Predicted influence of the substituents on the photophysical properties of this compound based on general principles of substituent effects on the benzophenone chromophore. acs.orgnih.govacs.org

Energy Transfer and Photosensitization Mechanisms

Upon absorption of light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Benzophenones are well-known for their highly efficient intersystem crossing (ISC) from the S₁ state to a triplet state (T₁). etnalabs.comrsc.org This process, occurring on a picosecond timescale, is a key characteristic of the benzophenone chromophore and is fundamental to its role as a photosensitizer. bgsu.edu The triplet state is characterized by having two unpaired electrons with parallel spins, making its transition back to the singlet ground state spin-forbidden and thus relatively long-lived. etnalabs.com This longevity is crucial for its function in energy transfer and photosensitization.

The energy of the triplet state of benzophenone derivatives is influenced by the nature and position of substituents on the aromatic rings. acs.org While specific values for this compound are not documented in the searched literature, the presence of an electron-donating pentyl group and an electron-withdrawing acetoxy group at the para positions would be expected to modulate the energy of the n,π* and π,π* triplet states. The lowest triplet state of benzophenone itself is typically the n,π* state, which is known to be highly reactive in hydrogen abstraction reactions. medicaljournals.se

Triplet-Triplet Energy Transfer

Once populated, the triplet state of this compound can act as a photosensitizer, transferring its excitation energy to a suitable acceptor molecule in a process known as triplet-triplet energy transfer (TTET). This is a Dexter-type energy transfer mechanism that requires the sensitizer (B1316253) and acceptor molecules to be in close proximity, typically within the collision distance in solution. rsc.org The efficiency of this process is governed by several factors, including the triplet energy of the sensitizer, the triplet energy of the acceptor, and the rate of diffusion of the two species.

For efficient TTET to occur, the triplet energy of the sensitizer (the benzophenone derivative) must be higher than that of the acceptor. The process can be represented as:

³Sensitizer* + ¹Acceptor → ¹Sensitizer + ³Acceptor*

Where ³Sensitizer* is the excited triplet state of this compound and ³Acceptor* is the newly formed triplet state of the acceptor molecule. This process is instrumental in many photochemical reactions where direct excitation of the acceptor is inefficient or impractical. rsc.org

Photosensitized Reactions

The generation of a triplet-state acceptor can initiate a variety of chemical transformations. For instance, benzophenone and its derivatives are widely used as photosensitizers in organic synthesis to promote [2+2] cycloadditions, isomerizations, and other reactions that proceed via triplet-state intermediates. rsc.org

Furthermore, the triplet state of benzophenone derivatives can participate in other types of photosensitization reactions, such as the generation of singlet oxygen. In this process, the triplet sensitizer transfers its energy to ground-state molecular oxygen (³O₂), which is itself a triplet species. This results in the formation of the highly reactive singlet oxygen (¹O₂), a potent oxidizing agent used in photodynamic therapy and for various chemical oxidations.

³Sensitizer* + ³O₂ → ¹Sensitizer + ¹O₂

The efficiency of these photosensitization mechanisms is a critical aspect of the application of benzophenone derivatives in various fields.

| Process | Description | Key Factors | General Representation |

| Intersystem Crossing (ISC) | Transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). | Spin-orbit coupling | S₁ → T₁ |

| Triplet-Triplet Energy Transfer (TTET) | Transfer of triplet excitation energy from the sensitizer to an acceptor molecule. | Triplet energies of donor and acceptor, diffusion rates | ³Sensitizer* + ¹Acceptor → ¹Sensitizer + ³Acceptor |

| Singlet Oxygen Generation | Energy transfer from the triplet sensitizer to molecular oxygen. | Presence of oxygen, triplet energy of sensitizer | ³Sensitizer + ³O₂ → ¹Sensitizer + ¹O₂ |

It is important to reiterate that while these mechanisms are well-established for the benzophenone class of compounds, detailed quantitative data such as quantum yields and rate constants for this compound specifically are not available in the reviewed scientific literature. Experimental studies would be required to determine the precise photophysical parameters for this particular molecule.

Liquid Crystalline Behavior and Rational Molecular Design Principles

Mesophase Characterization Techniques for Thermotropic Liquid Crystals

The investigation of the liquid crystalline phases of compounds like 4-Acetoxy-4'-pentylbenzophenone relies on a suite of complementary analytical techniques. The primary methods for characterizing thermotropic liquid crystals include Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). nih.gov

Differential Scanning calorimetry (DSC) is instrumental in determining the temperatures and enthalpy changes associated with phase transitions. nih.govtandfonline.com As a sample is heated or cooled at a controlled rate, the heat flow to or from the sample is measured. Phase transitions, such as crystal-to-liquid crystal or liquid crystal-to-isotropic liquid, are detected as endothermic or exothermic peaks in the DSC thermogram. tandfonline.com This data provides a quantitative measure of the thermal stability of the different mesophases.

Polarized Optical Microscopy (POM) allows for the direct observation and identification of liquid crystalline phases. nih.govmdpi.com When a thin sample of the material is placed between crossed polarizers, the birefringent nature of the liquid crystalline phases produces characteristic textures. nih.gov These textures, with their unique defects and patterns, act as fingerprints for specific mesophases like nematic or smectic phases. researchgate.net For instance, the nematic phase is often identified by its "schlieren" texture. researchgate.net

Together, DSC and POM provide a robust framework for the characterization of thermotropic liquid crystals, enabling the construction of a detailed phase diagram as a function of temperature. nih.govtandfonline.com

Rational Molecular Design Strategies for Inducing and Stabilizing Specific Mesophases

The liquid crystalline properties of a molecule are not accidental but are the result of deliberate molecular design. The goal is to create a molecule with the right balance of rigidity and flexibility to support an ordered, fluid state over a specific temperature range. researchgate.netresearchgate.net

Role of Molecular Anisotropy and Rod-like Molecular Structure

For a compound to exhibit thermotropic liquid crystalline behavior, particularly calamitic (rod-like) phases, a high degree of molecular anisotropy is essential. beilstein-journals.org This means the molecule must have a shape that is significantly longer than it is wide, often described as "rod-like." nih.gov This elongated structure promotes the long-range orientational order characteristic of liquid crystals.

The core of the molecule is typically composed of rigid aromatic rings, which contribute to the linearity and rigidity of the structure. researchgate.net In the case of this compound, the benzophenone (B1666685) unit provides this rigid core. The linking of two phenyl rings through a carbonyl group creates a semi-rigid, elongated structure that is a fundamental prerequisite for mesomorphism.

Influence of Terminal (Pentyl) and Lateral (Acetoxy) Substituents on Mesomorphism

The substituents attached to the rigid core play a critical role in fine-tuning the liquid crystalline properties, including the type of mesophase and the transition temperatures. tandfonline.comresearchgate.net

The terminal pentyl group is a flexible alkyl chain. Such terminal chains are crucial for inducing and stabilizing liquid crystal phases. nih.govmdpi.com They provide the necessary flexibility to the molecule, lowering the melting point from a crystalline solid and allowing for the formation of the mesophase before the transition to an isotropic liquid. bohrium.com The length of the alkyl chain significantly influences the thermal stability and the type of mesophase observed; longer chains generally favor the formation of more ordered smectic phases. mdpi.com The odd-even effect is also a well-known phenomenon, where the transition temperatures can oscillate as the number of carbon atoms in the alkyl chain alternates between odd and even. mdpi.combohrium.com

The lateral acetoxy group is a substituent that extends from the side of the molecular core. Lateral substituents have a profound effect on the molecular packing and, consequently, on the mesomorphic behavior. tandfonline.com The introduction of a lateral group generally increases the width of the molecule, which can disrupt the parallel packing of the molecules. This disruption often leads to a decrease in the clearing temperature (the temperature at which the liquid crystal transitions to an isotropic liquid). tandfonline.com The size, shape, and polarity of the lateral substituent are all important factors. mdpi.com The polar nature of the acetoxy group can introduce specific intermolecular interactions that may either stabilize or destabilize certain mesophases. researchgate.net

Interfacial Phenomena and Directed Alignment of Liquid Crystalline Phases

The alignment of liquid crystal molecules at interfaces is a critical aspect of their application in technologies like displays. tandfonline.com When a nematic liquid crystal is in contact with a solid surface, the surface can impose a preferred orientation on the liquid crystal director (the average direction of the long axes of the molecules). nih.gov

This directed alignment can be achieved through various methods, including mechanical rubbing of a polymer-coated substrate or by using specially designed surfaces with micro-grooves. tandfonline.com The interaction between the liquid crystal molecules and the surface can be complex, involving both steric and electrostatic forces. The goal is often to achieve a uniform alignment, such as planar (where the director is parallel to the surface) or homeotropic (where the director is perpendicular to the surface), across the entire device. acs.orgmdpi.com The chemical nature of both the liquid crystal and the aligning surface dictates the resulting orientation.

Correlation between Molecular Structure and Liquid Crystalline Phase Transitions

The phase transition temperatures of a liquid crystal are a direct consequence of its molecular structure. researchgate.netbohrium.com The transition from a crystalline solid to a liquid crystal (melting point) is related to the strength of the crystal lattice forces. The transition from the liquid crystal to the isotropic liquid (clearing point) is a measure of the stability of the mesophase, which is governed by the anisotropic intermolecular forces.

For a molecule like this compound, the following correlations can be inferred:

Benzophenone Core: Provides the necessary rigidity and contributes to the anisotropic van der Waals interactions that stabilize the mesophase.

Terminal Pentyl Chain: The flexibility of this chain lowers the melting point and its length influences the clearing point and the type of mesophase formed. mdpi.com

Lateral Acetoxy Group: The size and polarity of this group will influence the intermolecular spacing and interactions, likely leading to a lower clearing temperature compared to an unsubstituted analogue. tandfonline.com

Conceptual Frameworks for Integration in Advanced Materials Science

Theoretical Considerations for Photoinitiator Potential in Controlled Polymerization Processes

The benzophenone (B1666685) moiety in 4-Acetoxy-4'-pentylbenzophenone is a well-established chromophore that can initiate polymerization reactions upon exposure to ultraviolet (UV) light. Benzophenone is a Type II photoinitiator, meaning its excited triplet state does not directly generate radicals but rather abstracts a hydrogen atom from a synergist or co-initiator, typically a tertiary amine, to produce initiating radicals. nih.gov The efficiency of this process is dependent on several factors, including the UV absorption characteristics of the benzophenone derivative and the nature of the co-initiator.

For this compound, the key theoretical considerations for its photoinitiator potential are:

UV Absorption: The benzophenone core provides strong absorption in the UV region, a prerequisite for an effective photoinitiator. The specific absorption maxima and molar extinction coefficients would need to be experimentally determined to match the emission spectra of common UV curing lamps.

Controlled Polymerization: In the context of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the radicals generated by the photoinitiator system must efficiently activate the RAFT agent to enable controlled chain growth. The compatibility of the this compound/co-initiator system with various RAFT agents and monomers would be a critical area of investigation.

Interactive Table: General Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 890099-76-0 |

| Molecular Formula | C20H22O3 |

Design Principles for Incorporation into Polymeric Architectures for Functional Materials

The structure of this compound lends itself to incorporation into polymeric materials through several design principles, enabling the creation of functional polymers with tailored properties.

As a Monomeric Unit for Copolymerization Strategies

The acetoxy group on the benzophenone core can be hydrolyzed to a hydroxyl group, which can then be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate. This would transform the molecule into a reactive monomer that can be copolymerized with other vinyl monomers.

Design Principles:

Reactivity Ratios: The reactivity ratios of the functionalized benzophenone monomer with comonomers (e.g., acrylates, styrenes) would need to be determined to control the copolymer composition and architecture (i.e., random, alternating, or block copolymers).

Polymer Properties: The incorporation of the bulky, photo-active benzophenone unit into a polymer backbone would influence the polymer's physical properties, such as its glass transition temperature (Tg), solubility, and mechanical strength. The flexible pentyl chain could act as an internal plasticizer, potentially lowering the Tg.

Leachability: Covalently bonding the photoinitiator to the polymer chain prevents its migration and leaching from the cured material, which is a significant advantage in applications such as biomedical devices and food packaging coatings.

As a Crosslinking Agent in Polymer Network Formation

In its role as a photoinitiator, this compound can induce the crosslinking of polymer chains that contain abstractable hydrogen atoms or polymerizable double bonds.

Design Principles:

Crosslinking Density: The concentration of the photoinitiator and the UV dosage can be tuned to control the crosslinking density of the polymer network. This, in turn, dictates the mechanical properties, swelling behavior, and thermal stability of the resulting material.

Network Homogeneity: The distribution of the photoinitiator within the polymer matrix is crucial for achieving a homogeneously crosslinked network. The pentyl group may enhance the compatibility of the photoinitiator with certain polymer systems.

Bifunctional Nature: Upon UV irradiation, the two carbonyl groups of the benzophenone moiety can potentially abstract hydrogen atoms from two different polymer chains, leading to the formation of a crosslink.

Exploration in Stimuli-Responsive Materials Design (e.g., Photo-Responsive Polymers)

The photo-responsive nature of the benzophenone core makes this compound a compelling building block for stimuli-responsive or "smart" materials. These materials can undergo a change in their properties upon exposure to light.

Key Concepts:

Photo-induced Phase Transitions: The presence of the pentyl chain suggests that this molecule may exhibit liquid crystalline properties. The photochemical reaction of the benzophenone group could be used to disrupt the liquid crystalline order, leading to a photo-induced phase transition. This is a known phenomenon in some liquid crystal systems.

Photo-switching of Properties: By incorporating this molecule into a polymer, it may be possible to create materials where properties such as surface wettability, adhesion, or permeability can be switched with light. For example, the photochemical reaction could alter the surface energy of a polymer film.

Photo-mechanical Actuation: In a crosslinked polymer network, the conformational changes induced by the photochemical reaction of the benzophenone moiety could lead to macroscopic changes in the material's shape, resulting in photo-mechanical actuation.

Self-Assembled Systems and Supramolecular Chemistry with Benzophenone Motifs

The combination of a rigid aromatic core and a flexible alkyl chain in this compound is a classic design for molecules that can undergo self-assembly into ordered structures, such as liquid crystals or supramolecular gels.

Principles of Self-Assembly:

Liquid Crystallinity: The rod-like shape of the molecule, arising from the para-substituted phenyl rings, and the presence of the flexible pentyl tail are strong indicators of potential liquid crystalline behavior. The specific type of liquid crystal phase (e.g., nematic, smectic) would depend on the interplay of intermolecular forces, such as π-π stacking of the aromatic rings and van der Waals interactions of the alkyl chains.

Supramolecular Gelation: In certain solvents, molecules like this compound can self-assemble into fibrous networks that immobilize the solvent, forming a supramolecular gel. The hydrogen bonding capabilities of the carbonyl groups and potential π-π interactions would drive this assembly process.

Host-Guest Chemistry: The benzophenone core can act as a binding site for other molecules through non-covalent interactions, opening up possibilities in host-guest chemistry and the design of molecular sensors. The binding event could be signaled by a change in the photophysical properties of the benzophenone unit.

Comprehensive Structure Reactivity and Structure Property Relationship Studies

Design and Synthesis of Systematic Analogues with Varied Substituents

The synthesis of 4-Acetoxy-4'-pentylbenzophenone and its derivatives is most commonly achieved through a Friedel-Crafts acylation reaction. chemguide.co.ukblogspot.comsapub.orglibretexts.org This powerful method in organic chemistry allows for the introduction of an acyl group to an aromatic ring. In a typical synthesis, pentylbenzene (B43098) would be acylated with 4-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukblogspot.com The acetoxy group is a deactivating, ortho-, para-director, while the pentyl group is an activating, ortho-, para-director. The para-substitution pattern is often favored due to steric hindrance at the ortho positions.

The general reaction is as follows:

Pentylbenzene + 4-Acetoxybenzoyl Chloride --(AlCl₃)--> this compound + HCl

By systematically varying the starting materials, a wide range of analogues can be synthesized to probe structure-activity relationships.

Alterations in Alkyl Chain Length and Branching

A key area of investigation involves modifying the length and branching of the alkyl chain at the 4'-position of the benzophenone (B1666685) core. This allows for a systematic study of how van der Waals forces and molecular shape influence physical properties. For instance, a homologous series of 4-acetoxy-4'-alkylbenzophenones can be synthesized by reacting 4-acetoxybenzoyl chloride with the corresponding alkylbenzene (e.g., toluene, ethylbenzene, propylbenzene, butylbenzene, etc.).

The properties of these analogues are expected to vary predictably with alkyl chain length. For example, melting points and boiling points generally increase with chain length due to stronger intermolecular forces. In some cases, particularly with longer, unbranched alkyl chains, these compounds may exhibit liquid crystalline properties. The "odd-even" effect is a well-documented phenomenon in liquid crystal research, where the transition temperatures between different mesophases alternate as the number of carbon atoms in the alkyl chain switches between odd and even.

Table 1: Hypothetical Physical Properties of 4-Acetoxy-4'-alkylbenzophenone Analogues

| Alkyl Group (R) | Molecular Formula | Predicted Melting Point (°C) | Predicted Boiling Point (°C) |

| Methyl | C₁₆H₁₄O₃ | Lower | Lower |

| Ethyl | C₁₇H₁₆O₃ | ||

| Propyl | C₁₈H₁₈O₃ | ||

| Butyl | C₁₉H₂₀O₃ | ||

| Pentyl | C₂₀H₂₂O₃ | Reference | Reference |

| Hexyl | C₂₁H₂₄O₃ | Higher | Higher |

Note: This table is illustrative and based on general chemical principles. Actual values would require experimental determination.

Positional Isomers of the Acetoxy Group

Table 2: Predicted Influence of Acetoxy Group Position on Properties

| Compound | Predicted Dipole Moment | Predicted Reactivity of Carbonyl |

| 2-Acetoxy-4'-pentylbenzophenone | May differ due to proximity to carbonyl | Potentially altered by steric hindrance and electronic effects |

| 3-Acetoxy-4'-pentylbenzophenone | Different vector sum of bond dipoles | Electronic influence on carbonyl less direct than in 4-position |

| This compound | Reference | Reference |

Note: This table presents predicted trends. Experimental verification is necessary.

Modifications to the Benzophenone Core

Further structural diversification can be achieved by modifying the central benzophenone core itself. This can involve introducing additional substituents onto one or both of the phenyl rings or replacing one of the phenyl rings with a different aromatic system, such as a naphthyl or pyridyl group. For example, introducing an electron-donating group like a methoxy (B1213986) group or an electron-withdrawing group like a nitro group can significantly alter the electronic properties and, consequently, the reactivity and spectroscopic characteristics of the molecule.

These modifications allow for a fine-tuning of the molecule's properties for specific applications. For example, altering the electronic nature of the benzophenone core can shift its UV-Vis absorption spectrum, which is relevant for applications such as UV absorbers. researchgate.net

Kinetic and Thermodynamic Investigations of Chemical Reactivity of Analogues

The chemical reactivity of this compound and its analogues can be explored through kinetic and thermodynamic studies of various reactions. A common reaction for benzophenones is the photochemical formation of ketyl radicals upon exposure to UV light. The rate of formation and the stability of the resulting ketyl radical can be influenced by the substituents on the aromatic rings.

Kinetic studies often involve monitoring the rate of a reaction under varying conditions of temperature and concentration to determine the rate law and activation parameters (activation energy, pre-exponential factor). Thermodynamic studies focus on the equilibrium position of reversible reactions and provide information on the change in Gibbs free energy, enthalpy, and entropy.

For instance, the hydrolysis of the acetoxy group to a hydroxyl group is a common reaction. The rate of this hydrolysis can be studied under acidic or basic conditions. The electronic nature of the substituents on the benzophenone core will influence the susceptibility of the ester to nucleophilic attack.

Table 3: Hypothetical Kinetic Data for the Hydrolysis of Substituted 4-Acetoxybenzophenones

| 4'-Substituent | Reaction Condition | Relative Rate Constant (k_rel) |

| -NO₂ (electron-withdrawing) | Base-catalyzed | > 1 |

| -H | Base-catalyzed | 1 (Reference) |

| -CH₃ (electron-donating) | Base-catalyzed | < 1 |

| -C₅H₁₁ (electron-donating) | Base-catalyzed | < 1 |

Note: This table illustrates the expected trend based on electronic effects. Actual kinetic data would need to be experimentally determined.

The principles of kinetic versus thermodynamic control are also relevant. libretexts.org In some reactions, different products may be formed depending on the reaction conditions. At lower temperatures, the faster-forming (kinetic) product may predominate, while at higher temperatures, the more stable (thermodynamic) product may be favored. libretexts.org

Advanced Methodologies for Characterizing Structure-Property Correlations

A variety of advanced analytical techniques are employed to establish robust correlations between the molecular structure of this compound analogues and their physical properties. These methods provide detailed information about the solid-state packing, phase behavior, and intermolecular interactions.

For compounds that exhibit liquid crystalline behavior, Polarized Optical Microscopy (POM) is used to identify different mesophases based on their unique textures. Differential Scanning Calorimetry (DSC) is employed to determine the temperatures and enthalpies of phase transitions. researchgate.net

X-ray Diffraction (XRD) provides detailed information about the arrangement of molecules in the crystalline and liquid crystalline states, including parameters like layer spacing in smectic phases. researchgate.net For a deeper understanding of local structure in the liquid state, more advanced techniques that probe higher-order spatial correlation functions may be necessary. oup.comacs.org

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming the chemical structure of the synthesized analogues. Furthermore, these techniques can provide insights into the electronic environment of different parts of the molecule and how it is affected by substituent changes.

Development and Validation of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. nih.govresearchgate.netmeilerlab.orgresearchgate.net These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined activity or property.

The development of a QSAR/QSPR model for analogues of this compound would typically involve the following steps:

Data Set Preparation : A diverse set of analogues with known experimental data (e.g., melting point, liquid crystal transition temperatures, or a specific biological activity) is compiled. biointerfaceresearch.com

Descriptor Calculation : A large number of molecular descriptors are calculated for each analogue. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies), and 3D descriptors (e.g., molecular shape).

Model Building : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are used to build a model that correlates the descriptors with the property of interest. mdpi.com

Model Validation : The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds not used in the model development. biointerfaceresearch.com

For example, a QSPR model could be developed to predict the nematic-to-isotropic transition temperature of liquid crystalline benzophenone derivatives. The descriptors in such a model might include measures of molecular length, linearity, and polarizability. A validated QSAR model could be used to predict the potential biological activity of new, unsynthesized analogues, thereby guiding the design of compounds with desired properties. nih.govnih.gov

Table 4: Example of Descriptors Used in QSAR/QSPR Models for Benzophenone Derivatives

| Descriptor Type | Example Descriptor | Property it Represents |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Balaban J index | Molecular branching and shape |

| Quantum Chemical | Dipole Moment | Polarity and intermolecular interactions |

| 3D (WHIM) | Anisotropy | Molecular shape and elongation |

Advanced Analytical Approaches for Reaction Monitoring and Trace Component Analysis

In-Situ Spectroscopic Monitoring of Synthetic Pathways

The synthesis of 4-Acetoxy-4'-pentylbenzophenone typically proceeds through a multi-step process, often beginning with a Friedel-Crafts acylation followed by subsequent functional group manipulations. In-situ spectroscopic techniques are invaluable for monitoring the progress of these reactions in real-time, providing kinetic and mechanistic data without the need for manual sampling and offline analysis. longdom.orgstepscience.commt.com

One of the most powerful techniques for this purpose is Fourier Transform Infrared (FTIR) spectroscopy . xjtu.edu.cnresearchgate.net An FTIR probe immersed directly into the reaction vessel can continuously monitor the concentrations of reactants, intermediates, and products by tracking the characteristic vibrational frequencies of their functional groups. researchgate.netnih.govscispace.com For instance, during the likely Friedel-Crafts acylation of an appropriate aromatic substrate with pentanoyl chloride to form a precursor to this compound, the disappearance of the acyl chloride carbonyl band (typically around 1800 cm⁻¹) and the appearance of the ketone carbonyl band (around 1680 cm⁻¹) can be tracked. beilstein-journals.org Subsequently, during the introduction of the acetoxy group, the appearance of the ester carbonyl band (around 1765 cm⁻¹) and the C-O stretching bands would be monitored to determine the reaction endpoint. researchgate.net

The data obtained from in-situ FTIR can be used to generate concentration-time profiles for each species, allowing for the determination of reaction kinetics and the identification of any reaction intermediates or byproducts. This real-time monitoring enables precise control over reaction conditions to optimize yield and minimize impurity formation.

Online Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring. researchgate.net By flowing the reaction mixture through an NMR flow cell, it is possible to obtain detailed structural information on all components of the reaction mixture simultaneously. nih.gov For the synthesis of this compound, ¹H and ¹³C NMR would provide unambiguous evidence for the formation of the desired product and allow for the quantification of all species present. researchgate.net While technically more complex to set up than in-situ FTIR, online NMR offers unparalleled detail in structural elucidation during the course of a reaction.

A hypothetical in-situ monitoring of the final esterification step to produce this compound could yield the data presented in Table 1.

Table 1: Hypothetical In-Situ FTIR Monitoring Data for the Esterification Step

| Time (minutes) | Reactant (4-Hydroxy-4'-pentylbenzophenone) Concentration (M) | Product (this compound) Concentration (M) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

| 50 | <0.01 | >0.99 |

Application of Hyphenated Techniques for Complex Reaction Mixture Analysis

Following the synthesis, a thorough analysis of the reaction mixture is crucial to identify and quantify the main product, unreacted starting materials, and any impurities. Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are essential for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. scispace.com In the context of this compound synthesis, GC-MS would be highly effective in separating and identifying various components of the reaction mixture, including potential isomers of the pentyl group and byproducts from the Friedel-Crafts reaction. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information for each separated component, allowing for their unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of less volatile or thermally labile compounds. sigmaaldrich.comlcms.cz Given the molecular weight of this compound, LC-MS would be an ideal technique for its analysis. lcms.czmdpi.com A reverse-phase HPLC column could effectively separate the target compound from polar impurities and starting materials. The mass spectrometer detector would then provide molecular weight and fragmentation data to confirm the identity of the main peak and to characterize any minor components. sigmaaldrich.com This is especially important for detecting trace-level impurities that could affect the material's properties.

Table 2 presents a hypothetical analysis of a crude reaction mixture for the synthesis of this compound using LC-MS.

Table 2: Hypothetical LC-MS Analysis of a Crude Reaction Mixture

| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Peak Area (%) |

| 5.2 | 4-Hydroxy-4'-pentylbenzophenone | 268.34 | 2.1 |

| 8.5 | This compound | 310.38 | 95.8 |

| 9.1 | Isomeric byproduct | 310.38 | 1.5 |

| 10.3 | Dimerization byproduct | 534.70 | 0.6 |

Automation and High-Throughput Screening Methodologies in Chemical Synthesis and Characterization